Vicatertide is classified as a peptide drug, specifically designed for therapeutic use. It is synthesized through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in the pharmaceutical industry. The compound's molecular formula is , with a molecular weight of approximately 871.0 g/mol .
The synthesis of Vicatertide employs the Fmoc solid-phase peptide synthesis method, which involves the following steps:
The synthesis utilizes various reagents, including:
Vicatertide's molecular structure is defined by its specific arrangement of amino acids, resulting in a functional peptide that can interact with biological targets. The compound's structural data includes:
The compound's structural features enable it to participate in various biochemical interactions, essential for its intended therapeutic effects.
Vicatertide can undergo several chemical reactions typical of peptides, including:
The stability of Vicatertide under physiological conditions is crucial for its efficacy. The reactions are influenced by factors such as pH, temperature, and the presence of specific enzymes that can catalyze hydrolysis or other modifications .
The mechanism of action for Vicatertide involves its interaction with specific biological targets, potentially modulating pathways relevant to disease processes. This interaction may lead to alterations in cellular signaling or gene expression.
Vicatertide has potential applications in various scientific fields:
The ongoing research into Vicatertide aims to elucidate its full therapeutic potential and optimize its application in clinical settings .
TGF-β1 is secreted as part of the large latent complex (LLC), which includes latency-associated peptide (LAP) and latent TGF-β binding protein (LTBP). This complex anchors to the extracellular matrix (ECM), requiring activation via integrins (e.g., αvβ6), proteases (MMPs), or thrombospondin-1 (TSP-1) to release bioactive TGF-β1 [5]. Once activated, TGF-β1 binds to TβRII receptors, recruiting and phosphorylating TβRI (ALK5). This triggers canonical SMAD signaling:
Vicatertide’s efficacy stems from its high-affinity interaction with TGF-β1. Key structural features include:
TGF-β isoforms (β1, β2, β3) share >70% sequence homology but diverge in solvent-accessible loops. Vicatertide’s specificity for TGF-β1 arises from its complementary fit to isoform-unique residues (e.g., Tyr⁷⁵ in TGF-β1), minimizing off-target effects [6] [10].
Table 1: Vicatertide-TGF-β1 Binding Interactions
Vicatertide Residue | TGF-β1 Interaction Site | Binding Force |
---|---|---|
Val³ | Leu₅₄ / Tyr₉₀ | Van der Waals |
Tyr⁵ | Arg₂₅ / Glu⁹⁴ | Hydrogen bonding |
His⁷ | Asp₃₉ | Ionic interaction |
Vicatertide operates primarily through orthosteric inhibition:
This contrasts with allosteric modulators (e.g., the bivalent peptide agonist in PAR1/PAR3 signaling), which induce conformational changes distal to the active site [7]. Vicatertide’s orthosteric mechanism ensures:
Notably, its short peptide structure precludes allosteric effects, confining activity to competitive receptor antagonism.
TGF-β1 intersects with multiple immune and fibrotic pathways. Vicatertide’s inhibition modulates this cross-talk:
Table 2: Cytokine Cross-Talk Modulation by Vicatertide
Pathway | Interaction Mechanism | Functional Outcome |
---|---|---|
IL-13/STAT6 | ↓ TGF-β1-induced STAT6 co-activation | Reduced fibroblast migration |
PDGF-BB/Tyrosine kinases | ↓ PDGFR-β expression | Attenuated HSC proliferation |
IFN-γ/JAK-STAT | ↑ CD8⁺ T-cell cytotoxicity via TGF-β1 inhibition | Enhanced anti-tumor immunity |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9